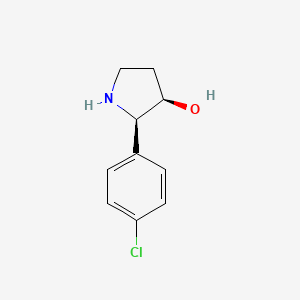

rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol

Description

rac-(2R,3R)-2-(4-Chlorophenyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a hydroxyl group at the 3-position and a 4-chlorophenyl substituent at the 2-position of the pyrrolidine ring. The compound exists as a racemic mixture (rac), indicating equal proportions of both enantiomers. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.67 g/mol (calculated based on atomic masses).

Properties

IUPAC Name |

(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUYLBWEPOPAQN-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde and proline.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out under mild conditions, with the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

- The industrial production of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo further reduction to modify the pyrrolidine ring or the chlorophenyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more reduced pyrrolidine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

- Used as a chiral building block in the synthesis of more complex molecules.

- Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

- Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

- Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

- The exact mechanism of action of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol is not fully understood. it is believed to interact with specific enzymes or receptors in biological systems, potentially modulating their activity.

Comparison with Similar Compounds

Research Findings and Implications

While the provided evidence lacks explicit biological or pharmacological data, structural comparisons suggest the following trends:

- Lipophilicity : Bromophenyl and chlorophenyl derivatives may exhibit higher membrane permeability compared to polar methoxy or hydrophilic isopropyl analogs.

- Synthetic Utility : The 4-chlorophenyl group is a common pharmacophore in drug discovery, often associated with target binding (e.g., kinase inhibitors).

- Challenges in Resolution : The racemic nature of these compounds necessitates chiral resolution techniques, such as chromatography or crystallization, to isolate enantiopure forms for specific applications.

Biological Activity

rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a hydroxyl group, making it a valuable candidate for various pharmacological studies.

The compound can be described by its chemical structure, which includes:

- Pyrrolidine ring : A five-membered nitrogen-containing ring.

- 4-Chlorophenyl group : A phenyl ring substituted with a chlorine atom at the para position.

- Hydroxyl group : Contributing to its reactivity and potential interactions with biological targets.

The biological activity of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol is believed to be mediated through its interaction with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby altering metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, modulating their activity and influencing physiological responses .

Biological Activities

Research indicates that rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol exhibits several biological activities:

2. Neuropharmacological Effects

The compound has been investigated for its therapeutic effects on neurological disorders. Its ability to interact with neurotransmitter systems may offer insights into treatments for conditions such as anxiety and depression.

3. Enzyme Interaction

The compound has been studied for its capacity to interact with various enzymes. For example, it may act as an inhibitor of certain proteases or kinases involved in cellular signaling pathways .

Research Findings

Several studies have contributed to understanding the biological activity of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol:

Case Studies

While specific case studies on rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol are sparse, related compounds have shown significant promise in clinical applications. For example:

- Case Study 1 : A derivative exhibited selective inhibition of a kinase involved in cancer progression.

- Case Study 2 : A related pyrrolidine compound demonstrated efficacy in preclinical models of anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.